1,4-Phenylene diisocyanate
Overview
Description
1,4-Phenylene diisocyanate, also known as 1,4-diisocyanatobenzene, is an organic compound with the molecular formula C₈H₄N₂O₂. It is a white to pale yellow solid with a pungent odor. This compound is primarily used in the production of polyurethanes, which are essential in various industrial applications due to their versatility and durability .
Mechanism of Action
Target of Action
1,4-Phenylene diisocyanate (PPDI) primarily targets polyols and water in the formation of polyurethane materials . It reacts with these substances to form high yield polymers .
Mode of Action
PPDI interacts with its targets through a criss-cross addition polymerization reaction with alkyl aldazines in pyridine . This reaction leads to the formation of polyurethane materials . PPDI can also be used as a cross-linking reagent to investigate the mechanism of enzyme immobilization on silanized surfaces .
Biochemical Pathways
The primary biochemical pathway affected by PPDI is the synthesis of polyurethane materials . The downstream effects of this pathway include the formation of microcellular polyurethane elastomers .
Pharmacokinetics
It’s known that ppdi is asolid at room temperature and has a low vapor pressure . It is soluble in various organic solvents such as THF, acetone, ethyl acetate, and toluene . These properties may influence its bioavailability.
Result of Action
The action of PPDI results in the formation of high yield polymers . These polymers exhibit microphase separation and low temperature resistance . The stiffness of the resulting materials surpasses that of other materials, and they show better dynamic fatigue performance .
Action Environment
Environmental factors can influence the action of PPDI. For instance, the structure of polyols has little influence on the microcellular size of the resulting polymers . Moreover, due to the crystallization of the soft segments at low temperature, the modulus of some specimens increases dramatically under 0℃ .
Biochemical Analysis
Biochemical Properties
This process creates a three-dimensional network of cross-linked molecules, granting 1,4-Phenylene diisocyanate its unique properties such as its function as a cross-linking agent and its ability to form strong covalent bonds with other molecules .
Cellular Effects
The cellular effects of this compound are largely dependent on its ability to form covalent bonds with other molecules. This can influence cell function by altering the structure and function of proteins and other biomolecules within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of covalent bonds with other molecules. This can lead to changes in the structure and function of these molecules, potentially influencing processes such as enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This is due to its reactivity and ability to form covalent bonds with other molecules, which can lead to changes in the structure and function of these molecules over time .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage. High doses may lead to toxic or adverse effects due to the compound’s reactivity and ability to form covalent bonds with other molecules .
Metabolic Pathways
This compound can interact with various enzymes and cofactors in metabolic pathways due to its ability to form covalent bonds with other molecules. This can potentially influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by its reactivity and ability to form covalent bonds with other molecules. This can affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound can be influenced by its reactivity and ability to form covalent bonds with other molecules. This can potentially direct it to specific compartments or organelles within the cell .
Preparation Methods
1,4-Phenylene diisocyanate can be synthesized through several methods. One common method involves the reaction of bis(trichloromethyl)carbonate with phenylenediamine. The reaction is carried out at a temperature range of 20 to 40 degrees Celsius, followed by heating the reaction mixture to 60 to 100 degrees Celsius under a pressure of 0.4 to 0.8 Mpa for 2.5 to 3.5 hours. The product is then filtered, washed, and dried at 40 to 70 degrees Celsius to obtain high-purity this compound .
Chemical Reactions Analysis
1,4-Phenylene diisocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can participate in criss-cross addition polymerization reactions with alkyl aldazines in pyridine to form high-yield polymers.
Cross-Linking: It is used as a cross-linking reagent in the synthesis of polyethylene glycol/silica composite materials.
Common reagents used in these reactions include dibutyltin dilaurate as a catalyst and pyridine as a solvent. The major products formed from these reactions are polyurethanes, ureas, and various polymeric materials .
Scientific Research Applications
1,4-Phenylene diisocyanate has several scientific research applications:
Comparison with Similar Compounds
1,4-Phenylene diisocyanate is similar to other diisocyanates such as toluene diisocyanate and methylenediphenyl diisocyanate. it is unique due to its symmetrical structure, which provides distinct reactivity and polymerization properties. Other similar compounds include:
Toluene diisocyanate: Used primarily in the production of flexible foams.
Methylenediphenyl diisocyanate: Used in the production of rigid foams and various polyurethane products.
Naphthalene diisocyanate: Used in specialized polyurethane applications.
This compound stands out due to its specific applications in high-performance polymers and advanced material synthesis.
Properties
IUPAC Name |
1,4-diisocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQLPWJFHRMHIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
Record name | 1,4-PHENYLENE DIISOCYANATE | |
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DSSTOX Substance ID |
DTXSID3025883 | |
Record name | 1,4-Diisocyanatobenzene | |
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Molecular Weight |
160.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-phenylene diisocyanate appears as white crystals or pale yellow chunky solid. Pungent odor. (NTP, 1992), Other Solid; Pellets or Large Crystals | |
Record name | 1,4-PHENYLENE DIISOCYANATE | |
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Record name | Benzene, 1,4-diisocyanato- | |
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Boiling Point |
500 °F at 760 mmHg (NTP, 1992) | |
Record name | 1,4-PHENYLENE DIISOCYANATE | |
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Flash Point |
greater than 210 °F (NTP, 1992) | |
Record name | 1,4-PHENYLENE DIISOCYANATE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 1,4-PHENYLENE DIISOCYANATE | |
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Density |
1.17 at 212 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 1,4-PHENYLENE DIISOCYANATE | |
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Vapor Pressure |
less than 0.006 mmHg at 68 °F (NTP, 1992) | |
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CAS No. |
104-49-4 | |
Record name | 1,4-PHENYLENE DIISOCYANATE | |
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Record name | p-Phenylene diisocyanate | |
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Record name | 1,4-Diisocyanatobenzene | |
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Record name | 1,4-Phenylene diisocyanate | |
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Record name | Benzene, 1,4-diisocyanato- | |
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Record name | 1,4-Diisocyanatobenzene | |
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Record name | p-phenylene diisocyanate | |
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Record name | 1,4-DIISOCYANATOBENZENE | |
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Melting Point |
201 °F (NTP, 1992) | |
Record name | 1,4-PHENYLENE DIISOCYANATE | |
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Retrosynthesis Analysis
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